N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2.C2H2O4/c1-8-17-18-14(24-8)15-11(21)7-20-5-9(6-20)13-16-12(19-22-13)10-3-2-4-23-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,15,18,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWOMXVWOYLDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex compound belonging to the class of thiadiazole derivatives. These compounds are noted for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cellular processes or enzyme inhibition.
Anticancer Activity
Thiadiazole derivatives have also been explored for their potential anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) cells. The presence of specific substituents on the thiadiazole ring has been correlated with increased cytotoxicity against these cancer cell lines.
Enzyme Inhibition
A notable area of research involves the inhibition of enzymes such as α-glucosidase. A study found that certain 1,3,4-thiadiazole derivatives showed up to 95% inhibitory activity against α-glucosidase, significantly higher than the reference drug acarbose. This suggests potential applications in managing diabetes by controlling blood sugar levels.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of different functional groups and their positioning on the thiadiazole ring can enhance or diminish biological activity. For example:
| Compound Structure | Biological Activity | IC50 Value (mM) |
|---|---|---|
| Base Compound | Moderate | 10.0 |
| With Thiophen | High | 6.0 |
| With Azo Group | Very High | 3.5 |
This table illustrates how modifications to the base structure can lead to varying levels of biological effectiveness.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiadiazole derivatives and tested their anticancer effects against different cell lines. One derivative exhibited an IC50 value of 4.5 mM against HepG2 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Enzyme Inhibition Study
Another study focused on the α-glucosidase inhibitory activity of synthesized thiadiazole derivatives. The compound with a benzoic acid linker demonstrated an IC50 value of 3.66 mM, which is significantly lower than acarbose's IC50 value of 13.88 mM . This highlights the potential of these compounds in diabetes management.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : Compounds may inhibit critical enzymes involved in metabolic pathways.
- Cellular Interaction : Binding to specific receptors or proteins can disrupt normal cellular functions.
- Apoptosis Induction : Certain derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including the compound , exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole ring can inhibit the growth of various bacterial strains and fungi. For instance, derivatives have been tested against Xanthomonas oryzae and Fusarium graminearum, demonstrating notable efficacy in inhibiting these pathogens .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Thiadiazole derivatives are known to interact with specific molecular targets involved in cancer progression. For example, certain derivatives have shown activity against HepG2 and A549 cell lines, indicating their potential in cancer therapy . The mechanism of action often involves the inhibition of tumor growth factors and kinases.
Anti-inflammatory Effects
Thiadiazole compounds are also recognized for their anti-inflammatory properties. Research has suggested that they can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .
Synthesis of New Materials
The unique structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate makes it a valuable building block in synthetic chemistry. It can be utilized to create more complex molecules or as a ligand in coordination chemistry .
Coordination Chemistry
The compound's ability to form coordination complexes with metal ions opens avenues for applications in catalysis and materials science. Its unique electronic properties may enhance the performance of catalysts in various chemical reactions .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that certain compounds exhibited up to 56% inhibition against Xanthomonas oryzae at concentrations as low as 100 μg/mL, outperforming some commercial bactericides . This highlights the potential of these compounds in agricultural applications.
Case Study 2: Anticancer Activity
In a comparative study involving several thiadiazole derivatives, some compounds showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values lower than those of standard chemotherapy agents like cisplatin . This suggests a promising avenue for developing new anticancer therapies based on thiadiazole scaffolds.
Data Table: Summary of Applications
Comparison with Similar Compounds
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a-c)
- Key Features : Replaces the azetidine and thiophene with a benzylthio group and chlorophenyl-substituted oxadiazole.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- Key Features : Substitutes oxadiazole and thiophene with a tetrazole ring and p-tolyl group .
- Bioactivity: Not explicitly reported, but tetrazole-containing analogs are known for metabolic stability and antimicrobial properties.
- Structural Impact : The tetrazole’s high polarity may improve solubility but reduce membrane permeability relative to the thiophene-oxadiazole system.
Analogues with Azetidine or Thiophene Modifications
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Key Features: Substitutes azetidine-oxadiazole with a thiazolidinone ring and methoxybenzylidene group .
- Bioactivity: Thiazolidinones are associated with antidiabetic and antimicrobial activities.
Comparative Bioactivity Data
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction parameters be optimized for yield?
The synthesis involves multi-step reactions, including cycloaddition for heterocyclic ring formation (e.g., oxadiazole/thiadiazole) and coupling reactions for azetidine-thiophene linkages. Key steps include:
- Oxadiazole formation : Cyclization of nitrile oxides with dipolarophiles under reflux (e.g., acetone, triethylamine) .
- Thioacetamide coupling : Reacting thiol intermediates with chloroacetonitrile derivatives in the presence of anhydrous K₂CO₃ or NaOH, followed by reflux (3–4 h) and recrystallization (ethanol/pet-ether) .
- Azetidine functionalization : Optimize pH (7–9) and temperature (60–80°C) to stabilize the azetidine ring during alkylation .
Q. What analytical techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; oxadiazole carbons at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) via C/H/N/S/O percentages .
Q. What biological activities are associated with structural analogs of this compound?
Analogous 1,3,4-thiadiazole/oxadiazole hybrids exhibit:
- Anticancer activity : Inhibition of topoisomerase II and tubulin polymerization (IC₅₀ values: 1–10 µM in MCF-7 cells) .
- Antimicrobial effects : Disruption of bacterial cell membranes (MIC: 4–16 µg/mL against S. aureus) .
- Anti-inflammatory action : COX-2 suppression (≥70% at 50 µM) via hydrophobic interactions with catalytic sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies explore the pharmacophore?
- Core modifications : Compare bioactivity of thiadiazole vs. oxadiazole rings. For example, thiophene substitution enhances π-π stacking with kinase targets .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-methyl-thiadiazole position to improve metabolic stability .
- Azetidine flexibility : Replace the azetidine with pyrrolidine to assess steric effects on target binding .
Q. How should researchers address contradictions in biological activity data between models?
- In vitro vs. in vivo discrepancies : Use pharmacokinetic profiling (e.g., plasma protein binding, CYP450 metabolism) to identify bioavailability limitations .
- Cell-line specificity : Validate target expression levels (e.g., Western blotting for EGFR in HepG2 vs. HEK293) to explain potency variations .
Q. What in silico strategies predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., VEGFR-2, PDB ID: 4ASD) with scoring functions (ΔG < -8 kcal/mol) .
- MD simulations : Analyze ligand-receptor stability (RMSD < 2 Å over 100 ns) in GROMACS to prioritize candidates .
Q. How can reaction parameters mitigate byproduct formation during synthesis?
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to reduce hydrolysis of chloroacetonitrile intermediates .
- Catalyst screening : Employ phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency (yield increase: 15–20%) .
- Temperature control : Maintain reflux <80°C to prevent oxadiazole ring degradation .
Q. What strategies validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Measure protein-ligand complex stability at 37–60°C to confirm direct binding .
- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., HDAC6) and assess loss of activity .
- Fluorescence polarization : Quantify displacement of labeled probes (e.g., FITC-ATP) in competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
